Sodium 3-(2-chloroethoxy)propane-1-sulfonate
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Overview
Description
Sodium 3-(2-chloroethoxy)propane-1-sulfonate: is a chemical compound with the molecular formula C5H10ClNaO4S and a molecular weight of 224.64 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium hydroxide in the presence of 2-chloroethanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include and .
Oxidation: Reagents such as or .
Reduction: Reagents like sodium borohydride or lithium aluminum hydride .
Major Products: : The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonates .
Scientific Research Applications
Chemistry: : In chemistry, Sodium 3-(2-chloroethoxy)propane-1-sulfonate is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds .
Biology and Medicine: : In biological and medical research, this compound is used to study cellular processes and as a potential therapeutic agent due to its ability to interact with biological molecules .
Industry: : Industrially, it is used in the manufacture of surfactants, detergents, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Sodium 3-(2-chloroethoxy)propane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(2-bromoethoxy)propane-1-sulfonate
- Sodium 3-(2-iodoethoxy)propane-1-sulfonate
- Sodium 3-(2-fluoroethoxy)propane-1-sulfonate
Uniqueness: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles. This makes it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
64055-04-5 |
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Molecular Formula |
C5H10ClNaO4S |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
sodium;3-(2-chloroethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C5H11ClO4S.Na/c6-2-4-10-3-1-5-11(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
VIKRYNSWUCJIPS-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCCl)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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